molecular formula C9H10O3 B1293910 3-Ethoxysalicylaldehyde CAS No. 492-88-6

3-Ethoxysalicylaldehyde

Cat. No.: B1293910
CAS No.: 492-88-6
M. Wt: 166.17 g/mol
InChI Key: OFQBYHLLIJGMNP-UHFFFAOYSA-N
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Description

3-Ethoxysalicylaldehyde (3-ESA) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of salicylaldehyde, a compound found in many plants and used extensively in the pharmaceutical and food industries. 3-ESA has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant activities. In addition, 3-ESA has been used as a substrate in the synthesis of a variety of compounds, such as drugs, dyes, and fragrances.

Safety and Hazards

3-Ethoxysalicylaldehyde is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 3-Ethoxysalicylaldehyde are proteins of the SARS-CoV-2 virus, specifically the Nonstructural protein 3 (Nsp3_range 207–379-MES) . These proteins play a crucial role in the replication and transcription of the virus.

Mode of Action

This compound interacts with its targets through the formation of Schiff base ligands . This interaction involves a condensation reaction with trans-1,2-diaminocyclohexane, leading to the formation of substituted salen-type Schiff base ligands . This interaction can result in changes to the structure and function of the target proteins, potentially inhibiting their activity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the replication and transcription of the SARS-CoV-2 virus . By interacting with key viral proteins, this compound can potentially disrupt these pathways and inhibit viral replication.

Pharmacokinetics

In silico tools such as swissadme and protox-ii have been used to predict these properties . These predictions can provide insights into the compound’s bioavailability and potential toxicity.

Result of Action

The result of this compound’s action is the potential inhibition of SARS-CoV-2 replication . By forming Schiff base ligands with key viral proteins, this compound can disrupt the normal function of these proteins and inhibit the virus’s ability to replicate.

Biochemical Analysis

Biochemical Properties

3-Ethoxysalicylaldehyde plays a significant role in various biochemical reactions. It is commonly used in the preparation of Schiff base ligands through condensation reactions with amines . These Schiff base ligands can interact with metal ions, forming complexes that are crucial in catalysis and biological systems. The compound interacts with enzymes and proteins, often forming coordination complexes that can influence enzyme activity and protein function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that this compound can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, which are critical for cell growth and apoptosis . Additionally, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form hydrogen bonds and coordinate with metal ions, influencing the structure and function of biomolecules . The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and enzyme modulation . At higher doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s interaction with cofactors and other enzymes is essential for its metabolic activity and biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its activity and function . For example, its distribution in the liver and kidneys is crucial for its metabolism and excretion .

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

3-ethoxy-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQBYHLLIJGMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060083
Record name Benzaldehyde, 3-ethoxy-2-hydroxy-
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Molecular Weight

166.17 g/mol
Source PubChem
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CAS No.

492-88-6
Record name 3-Ethoxysalicylaldehyde
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Record name O-Ethylvanillin
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Record name 3-Ethoxysalicylaldehyde
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Record name Benzaldehyde, 3-ethoxy-2-hydroxy-
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Record name Benzaldehyde, 3-ethoxy-2-hydroxy-
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Record name 3-ethoxysalicylaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Ethoxysalicylaldehyde?

A1: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.

Q2: What spectroscopic techniques are typically used to characterize this compound and its derivatives?

A2: Researchers commonly employ a suite of spectroscopic methods to elucidate the structural features of this compound and its derivatives. These include:

  • Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule, such as the characteristic stretching vibrations of C=O, O-H, and C-N bonds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Offers detailed insights into the structure and connectivity of atoms within the molecule, helping to confirm the formation of Schiff base ligands and their complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • UV-Vis Spectroscopy: Useful for studying the electronic transitions within the molecule, providing information about the coordination environment of metal ions in complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: How is this compound used to synthesize Schiff base ligands?

A3: this compound serves as a key precursor for constructing Schiff base ligands. It readily undergoes condensation reactions with various diamines, resulting in the formation of these ligands with N2O2 donor sets. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What are the characteristic structural features of Schiff base ligands derived from this compound?

A4: Schiff bases derived from this compound possess distinct structural features:

  • Tetradentate Nature: They contain two imine nitrogen atoms and two phenolic oxygen atoms capable of coordinating with metal ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Planar or Near-Planar Geometry: The N2O2 donor set often resides in a plane, facilitating the formation of stable metal complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Hydrogen Bonding Capabilities: The presence of phenolic hydroxyl groups allows for the formation of intramolecular hydrogen bonds, influencing the ligand's conformation and coordination behavior. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: What types of metal complexes are commonly formed with this compound-derived Schiff base ligands?

A5: The N2O2 donor set in these Schiff base ligands readily coordinates with a wide range of metal ions, including:

  • Transition Metals: Cu(II), Ni(II), Co(II), Fe(III), Zn(II), and others. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Lanthanides: Gd(III), Tb(III), Dy(III), and other lanthanide ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Actinides: Uranyl (UVIO2). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: What are the potential applications of metal complexes derived from this compound-based Schiff bases?

A6: The diverse coordination chemistry and structural tunability of these metal complexes make them promising candidates for various applications, including:

  • Catalysis: Researchers are exploring their use as homogeneous catalysts in oxidation reactions, such as sulfoxidation and benzyl alcohol oxidation. [, ]
  • Antimicrobial Agents: Several studies have demonstrated the promising antibacterial and antifungal activities of these compounds, suggesting their potential use in developing novel therapeutics. [, , , ]
  • Luminescent Materials: The luminescent properties of some metal complexes, particularly those containing lanthanide ions, make them attractive for potential applications in sensors and display devices. []

Q7: Are there any examples of using this compound derivatives in electrochemical applications?

A7: Yes, a study employed a glassy carbon electrode modified with a composite of a cobalt complex, synthesized using a this compound-derived Schiff base ligand, and multi-walled carbon nanotubes. This modified electrode demonstrated good peak resolution and sub-micromolar detection limits for ascorbic acid and dopamine, showcasing its potential for electrochemical sensing applications. [, ]

Q8: Can this compound be utilized in more sustainable synthetic approaches?

A8: Yes, recent research highlights the successful implementation of solvent-free mechanochemical methods for synthesizing Schiff base ligands using this compound. This approach aligns with green chemistry principles, reducing solvent consumption and waste generation. [, ]

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